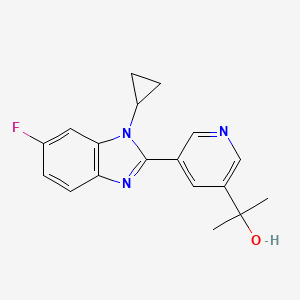
Cyp11B2-IN-1
Vue d'ensemble
Description
Cyp11B2-IN-1 is a chemical compound known for its role as an inhibitor of aldosterone synthase, an enzyme encoded by the CYP11B2 gene. Aldosterone synthase is crucial in the biosynthesis of aldosterone, a mineralocorticoid hormone that regulates sodium and potassium balance in the body. Inhibitors like this compound are of significant interest in the treatment of cardiovascular diseases, such as hypertension and heart failure, where aldosterone plays a detrimental role .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyp11B2-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that are essential for the inhibitory activity. This may involve reactions such as halogenation, alkylation, or acylation under controlled conditions.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. The reaction conditions are carefully controlled to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cyp11B2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Cyp11B2-IN-1 has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of aldosterone synthase and its effects on steroidogenesis.
Biology: Helps in understanding the role of aldosterone in various physiological processes and diseases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension, heart failure, and hyperaldosteronism.
Industry: Utilized in the development of new drugs targeting aldosterone-related pathways.
Mécanisme D'action
Cyp11B2-IN-1 exerts its effects by inhibiting aldosterone synthase, thereby reducing the production of aldosterone. The compound binds to the active site of the enzyme, preventing the conversion of deoxycorticosterone to aldosterone. This inhibition disrupts the aldosterone-mediated regulation of sodium and potassium balance, which is beneficial in conditions like hypertension and heart failure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fadrozole: Another inhibitor of aldosterone synthase, but with a different chemical structure.
Leflunomide: Known for its immunosuppressive properties, also inhibits aldosterone synthase.
Metyrapone: Primarily used to diagnose adrenal insufficiency, also inhibits aldosterone synthase.
Uniqueness
Cyp11B2-IN-1 is unique due to its high selectivity and potency in inhibiting aldosterone synthase. Unlike some other inhibitors, it has minimal off-target effects, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C18H18FN3O |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-[5-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C18H18FN3O/c1-18(2,23)12-7-11(9-20-10-12)17-21-15-6-3-13(19)8-16(15)22(17)14-4-5-14/h3,6-10,14,23H,4-5H2,1-2H3 |
Clé InChI |
OAMLIJKKGZLNHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=CC(=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B8738425.png)
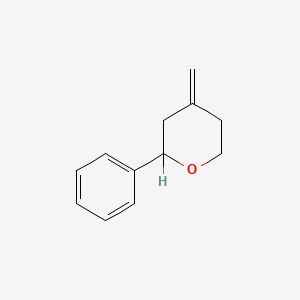
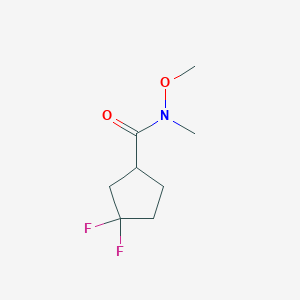

![2-(Methylthio)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B8738452.png)
![[3-(Butylamino)phenyl]methanol](/img/structure/B8738453.png)
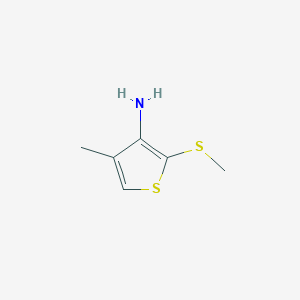
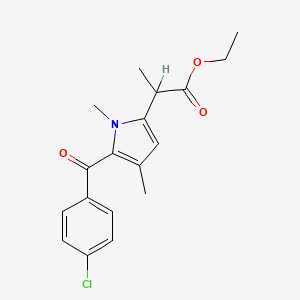
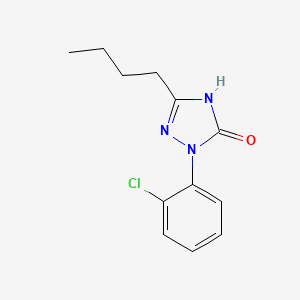
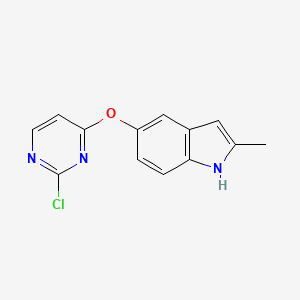
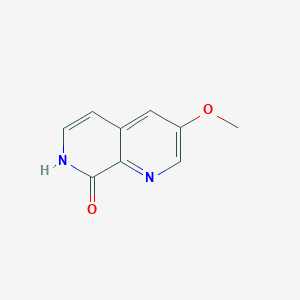
![Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate](/img/structure/B8738518.png)
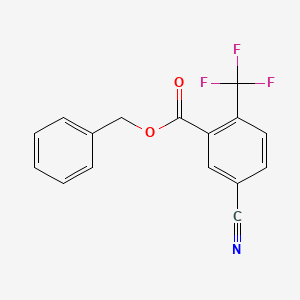
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8738521.png)
